4'-Bromo-2'-phenylacetanilide
Overview
Description
4’-Bromo-2’-phenylacetanilide is a chemical compound with the linear formula C14H12BrNO . It has a molecular weight of 290.162 .
Molecular Structure Analysis
The molecular structure of 4’-Bromo-2’-phenylacetanilide consists of a bromine atom (Br) attached to one end of the acetanilide group (C14H12NO) .Physical and Chemical Properties Analysis
4’-Bromo-2’-phenylacetanilide has a molecular weight of 290.162 . Unfortunately, other physical and chemical properties are not available in the search results.Scientific Research Applications
Pharmacokinetics and Metabolism
Research has investigated the metabolic pathways of psychoactive substances like 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), revealing insights into oxidative deamination processes and interspecies differences in metabolism. Such studies can provide a foundation for understanding the metabolism of related compounds, including 4'-Bromo-2'-phenylacetanilide, in various organisms (Carmo et al., 2005).
Synthesis and Biological Evaluation
Research on the synthesis of 4-arylacetamido-2-aminothiazoles from ω-bromoacetoacetanilides has demonstrated significant antibacterial, antifungal, and antioxidant activities. These findings indicate the potential for developing novel therapeutics based on the manipulation of brominated acetanilides (V., H. M. Revankar, & M. Kulkarni, 2015).
Antioxidant Activities
The synthesis of new heterocyclic scaffolds containing the acetanilide moiety from 2-substituted-2-(4-acetamidophenylhydrazono)-thioacetanilides has shown promising antioxidant activities. This research underscores the potential of brominated acetanilide derivatives in the development of antioxidant agents (Abdel‐Latif et al., 2018).
Drug Discovery and Development
In the field of drug discovery, brominated compounds have been utilized as key intermediates in the synthesis of pharmaceuticals. For instance, the preparation of key intermediates for Nadifloxacin, an antibiotic, has been improved by using brominated acetanilides, illustrating the crucial role of brominated compounds in medicinal chemistry (Kumar, Bhashkar, & Bhavsar, 2016).
Photophysics and Optical Limiting
Research on platinum(II) complexes with arylacetylide ligands, including 4-bromophenylacetylide, has explored their photophysical properties and potential in optical limiting applications. Such studies indicate the broader utility of brominated compounds in materials science and photophysics (Guo et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like importin b1 (kpnb1) .
Biochemical Pathways
Similar compounds have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Properties
IUPAC Name |
N-(4-bromo-2-phenylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10(17)16-14-8-7-12(15)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQGQHKZFREBLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919454 | |
Record name | N-(5-Bromo[1,1'-biphenyl]-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7147-52-6, 91914-08-8 | |
Record name | NSC50999 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(5-Bromo[1,1'-biphenyl]-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Bromo-2'-phenylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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